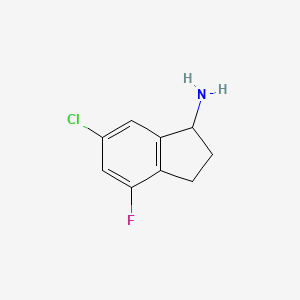
2-Hydroxy-5-methoxy-4-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque est un composé organique de formule moléculaire C9H10O4. Il s'agit d'un dérivé de l'acide benzoïque, présentant des substituants hydroxyle, méthoxy et méthyle sur le cycle benzénique. Ce composé est connu pour ses applications dans divers domaines scientifiques, notamment la chimie, la biologie et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de l'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque implique généralement les étapes suivantes :
Matière de départ : La synthèse commence souvent par le 4-méthylphénol (p-crésol).
Méthoxylation : Le groupe hydroxyle du p-crésol est méthylé à l'aide de sulfate de diméthyle ou d'iodure de méthyle en présence d'une base telle que l'hydroxyde de sodium pour former le 4-méthoxy-1-méthylbenzène.
Hydroxylation : Le groupe méthyle est ensuite hydroxylé à l'aide d'un oxydant tel que le permanganate de potassium ou le trioxyde de chrome pour introduire le groupe hydroxyle en position ortho par rapport au groupe méthoxy, formant l'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque.
Méthodes de production industrielle
Les méthodes de production industrielle de l'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque peuvent impliquer des voies de synthèse similaires, mais sont optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu, de catalyseurs efficaces et de systèmes automatisés pour garantir un rendement et une pureté élevés.
Analyse Des Réactions Chimiques
Types de réactions
L'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.
Réduction : Le groupe carboxyle peut être réduit pour former des alcools.
Substitution : Les groupes méthoxy et hydroxyle peuvent participer à des réactions de substitution aromatique électrophile.
Réactifs et conditions courants
Oxydation : Permanganate de potassium (KMnO4) ou trioxyde de chrome (CrO3) en conditions acides ou basiques.
Réduction : Hydrure de lithium et d'aluminium (LiAlH4) ou borohydrure de sodium (NaBH4) dans des solvants anhydres.
Substitution : Agents halogénants comme le brome (Br2) ou agents chlorants comme le chlorure de thionyle (SOCl2).
Principaux produits
Oxydation : Quinones et acides carboxyliques.
Réduction : Alcools et aldéhydes.
Substitution : Dérivés halogénés et autres acides benzoïques substitués.
4. Applications de la recherche scientifique
L'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque a plusieurs applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse de molécules organiques complexes et comme réactif dans diverses réactions chimiques.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et antioxydantes.
Médecine : Recherché pour ses effets thérapeutiques potentiels et comme élément constitutif du développement de médicaments.
Industrie : Utilisé dans la production de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action de l'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque implique son interaction avec diverses cibles moléculaires et voies :
Cibles moléculaires : Enzymes, récepteurs et autres protéines qui interagissent avec les groupes hydroxyle, méthoxy et carboxyle.
Voies : Modulation des voies de stress oxydatif, inhibition de la croissance microbienne et interaction avec les voies de signalisation cellulaire.
Applications De Recherche Scientifique
2-Hydroxy-5-methoxy-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-5-methoxy-4-methylbenzoic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the hydroxyl, methoxy, and carboxyl groups.
Pathways: Modulation of oxidative stress pathways, inhibition of microbial growth, and interaction with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Composés similaires
Acide 2-hydroxy-5-méthoxybenzoïque : Structure similaire, mais sans le groupe méthyle.
Acide 2-hydroxy-4-méthylbenzoïque : Structure similaire, mais sans le groupe méthoxy.
Acide 5-méthoxysalicylique : Structure similaire, mais sans le groupe méthyle.
Unicité
L'acide 2-hydroxy-5-méthoxy-4-méthylbenzoïque est unique en raison de la présence des trois groupes fonctionnels (hydroxyle, méthoxy et méthyle) sur le cycle benzénique, ce qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C9H10O4 |
|---|---|
Poids moléculaire |
182.17 g/mol |
Nom IUPAC |
2-hydroxy-5-methoxy-4-methylbenzoic acid |
InChI |
InChI=1S/C9H10O4/c1-5-3-7(10)6(9(11)12)4-8(5)13-2/h3-4,10H,1-2H3,(H,11,12) |
Clé InChI |
PLOIMJHZIBEAQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1OC)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-Methyl-[3,3'-bipyridin]-5-amine](/img/structure/B11908676.png)





![1-(1-Hydroxy-2-methyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B11908709.png)



![Methyl 7-methylpyrazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B11908730.png)

![ethyl 1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B11908738.png)
